molecular formula C22H15ClN4O3S B2384019 2-((5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 325694-42-6

2-((5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone

Cat. No.: B2384019
CAS No.: 325694-42-6
M. Wt: 450.9
InChI Key: SELQLMLMWPXFMN-UHFFFAOYSA-N
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Description

2-((5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a triazole-based derivative featuring a 3-chlorophenyl substituent on the triazole ring and a 3-nitrophenyl group on the ethanone moiety. The compound’s structure combines electron-withdrawing groups (chlorine and nitro) with a sulfur-linked triazole scaffold, which is known to confer diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties . Its synthesis likely follows established protocols for S-substituted triazolethiones, involving condensation of triazole thiols with α-halogenated ketones under basic conditions .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3S/c23-17-8-4-7-16(12-17)21-24-25-22(26(21)18-9-2-1-3-10-18)31-14-20(28)15-6-5-11-19(13-15)27(29)30/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELQLMLMWPXFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a member of the triazole family, which has gained significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN5OSC_{17}H_{14}ClN_{5}OS, with a molecular weight of approximately 363.84 g/mol. The structural components include a triazole ring, a chlorophenyl group, and a nitrophenyl substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H14ClN5OS
Molecular Weight363.84 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.125 to 8 μg/mL against these pathogens .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies indicate that triazole compounds can induce apoptosis in cancer cells by interacting with Bcl-2 proteins . The compound may share similar mechanisms due to its structural attributes.

Antioxidant Activity

The antioxidant potential of triazole derivatives has been validated through various assays, such as DPPH radical scavenging methods. Compounds with phenolic or nitro substituents often exhibit enhanced antioxidant activities due to their ability to donate electrons and neutralize free radicals . The presence of a nitrophenyl group in this compound may contribute positively to its antioxidant capabilities.

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in biosynthetic pathways or cellular signaling.
  • Receptor Modulation : The chlorophenyl and nitrophenyl groups may influence receptor binding affinities, altering downstream signaling pathways.
  • Radical Scavenging : The compound's structure allows it to act as an electron donor, neutralizing reactive oxygen species (ROS).

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of triazole derivatives in various biological contexts:

  • Antibacterial Efficacy : A study comparing different triazole compounds found that those with electron-donating groups showed higher antibacterial activity against MRSA compared to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain triazole derivatives exhibited cytotoxic effects on A431 skin cancer cells with IC50 values lower than those of established chemotherapeutics .
  • Antioxidant Properties : Compounds containing phenolic substitutions demonstrated significant DPPH scavenging activity, indicating their potential as natural antioxidants .

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli range from 20 to 70 µM , indicating moderate antibacterial effectiveness .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against fungi such as Candida albicans and Aspergillus species.

Anticancer Potential

The compound has been evaluated for its anticancer activity through various in vitro studies. It has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism may involve apoptosis induction and cell cycle arrest .

Case Study 1: Antibacterial Evaluation

A study examined the antibacterial efficacy of triazole derivatives, including this compound. The results indicated that modifications in the structure significantly influenced activity against Gram-positive and Gram-negative bacteria. The study concluded that optimizing side chains could enhance antibacterial potency .

Case Study 2: Antifungal Activity Assessment

In another research project, derivatives were tested for antifungal activity against clinical isolates of Candida. The findings suggested that certain structural features were crucial for enhancing antifungal effects, paving the way for further drug development .

Comparison with Similar Compounds

Table 1: Substituent Effects on Antioxidant and Anticancer Activities

Compound ID Substituents (Triazole/Ethanone) Antioxidant Activity (DPPH Scavenging) Anticancer Activity (Glioblastoma Cell Viability) Reference
Target Compound 3-Cl-Ph (Triazole), 3-NO₂-Ph Not reported Not reported
17 (Bromophenyl derivative) 4-Br-Ph (Ethanone) 1.13× ascorbic acid ~40% cell viability
20 (Chlorophenyl derivative) 4-Cl-Ph (Ethanone) Slightly lower than 17 ~50% cell viability
21 (Fluorophenyl derivative) 4-F-Ph (Ethanone) ~0.5× compound 17 19.6% cell viability
23 (Hydroxyphenyl derivative) 4-OH-Ph (Ethanone) Inactive Inactive

Key Observations :

  • Antioxidant Activity : Electron-withdrawing groups (e.g., Br, Cl) enhance radical scavenging, likely due to increased stability of the thiyl radical. The N-H group in the triazole ring is critical; its replacement with bulkier groups (e.g., acetyl) abolishes activity .
  • Anticancer Activity : Fluorine at the para position (compound 21) shows superior potency against glioblastoma, possibly due to metabolic stability and optimal steric effects. Larger substituents (e.g., Br, Cl, OMe) reduce activity .

Physicochemical Properties

Table 2: Melting Points and Yields of Halogen-Substituted Analogues

Compound ID Substituent (Phenyl Position) Melting Point (°C) Yield (%) Reference
5i 3-Cl (Ethanone) 99–100 82
5j 4-Cl (Ethanone) 152–153 73
5k 2-Br (Ethanone) 192–193 67
17 4-Br (Ethanone) 168–169 63

Key Observations :

  • Positional Effects : Meta-substituted chloro derivatives (e.g., 5i) exhibit lower melting points than para-substituted analogues (5j), suggesting differences in crystal packing or intermolecular interactions .
  • Halogen Size : Bromine substituents (5k, 17) generally result in higher melting points compared to chlorine, likely due to increased molecular weight and van der Waals forces .

Enzyme Inhibitory Activity

Table 3: Protein Tyrosine Phosphatase 4A3 (PTP4A3) Inhibition

Compound ID IC50 (nM) Reference
Target Compound Not tested
2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-...]thio]-1-(3,4-diOH-Ph)ethanone 43,800

Key Observations :

  • The presence of a 3,4-dihydroxyphenyl group in the comparator compound suggests that polar substituents may enhance enzyme binding, though the high IC50 indicates moderate potency.

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

StepReagents/CatalystsSolventTemp (°C)Yield (%)
CyclizationNaN₃, NH₄ClDMF10085–90
Thioether FormationK₂CO₃, PEG-400Acetone7088–96
Purification-Acetic Acid/H₂ORT95+ Purity

How can single-crystal X-ray diffraction and DFT calculations resolve structural ambiguities?

Methodological Answer:

  • X-ray Crystallography: Provides precise bond lengths, angles, and torsional parameters. For this compound, prioritize slow evaporation from DCM/hexane to obtain high-quality crystals .
  • DFT Validation: Optimize geometry using B3LYP/6-31G(d,p) basis sets. Compare computed parameters (e.g., C-S bond length: 1.76 Å calculated vs. 1.75 Å experimental) to validate accuracy. Discrepancies >0.02 Å warrant re-evaluation of computational models .

Q. Table 2: Structural Comparison (X-ray vs. DFT)

ParameterX-ray Data (Å/°)DFT (B3LYP)Deviation
C-S Bond1.751.76+0.01
N-N-C Angle120.3°119.8°-0.5°
Dihedral (Triazole-Phenyl)8.7°9.2°+0.5°

What approaches evaluate nonlinear optical (NLO) properties, and how do computational models align with experimental data?

Methodological Answer:

  • Experimental NLO: Use hyper-Rayleigh scattering (HRS) or electric-field-induced second harmonic generation (EFISHG) to measure first hyperpolarizability (β).
  • Computational NLO: Calculate β using time-dependent DFT (TD-DFT) with CAM-B3LYP/6-311++G(d,p). For triazole derivatives, β values often range 50–150 × 10⁻³⁰ esu, with strong correlation (R² > 0.89) between theory and experiment .

How do 3-chlorophenyl and 3-nitrophenyl substituents influence electronic/steric properties?

Methodological Answer:

  • Electron-Withdrawing Effects: Nitro groups reduce electron density on the triazole ring (confirmed via NBO analysis), enhancing electrophilicity. Chlorine induces steric hindrance, altering dihedral angles (e.g., 10–15° vs. 5–8° in unsubstituted analogs) .
  • Analytical Techniques:
    • IR/Raman Spectroscopy: Identify ν(C=O) shifts (e.g., 1685 → 1700 cm⁻¹ with nitro substitution).
    • NMR: ¹³C NMR shows downfield shifts for C-3 (triazole) from 148 ppm to 152 ppm with chloro substitution .

How to reconcile discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • Root Cause Analysis: Discrepancies in NMR/IR often arise from solvent effects or basis set limitations. For example, chloroform’s polarity may shift computed ¹H NMR peaks by 0.2–0.5 ppm.
  • Mitigation Strategies:
    • Use polarizable continuum models (PCM) in DFT to simulate solvent environments.
    • Validate with hybrid functionals (e.g., M06-2X) for better agreement with experimental UV-Vis spectra .

What in silico methods predict binding affinities to targets like 5-lipoxygenase (5-LOX)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite with 5-LOX (PDB: 3V99). Triazole-thioethers often bind to the catalytic Fe²⁺ site via sulfur and nitro oxygen atoms (docking scores: −9.2 to −10.5 kcal/mol) .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. RMSD < 2.0 Å indicates robust interactions .

How to optimize thioether linkage formation in triazole derivatives?

Methodological Answer:

  • Catalyst Screening: Test heterogeneous catalysts (e.g., Al₂O₃, zeolites) to reduce reaction time. Bleaching Earth Clay increases yields by 15–20% in PEG-400 .
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols. For sensitive substrates, use dichloromethane with 2% H₂O to prevent hydrolysis .

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